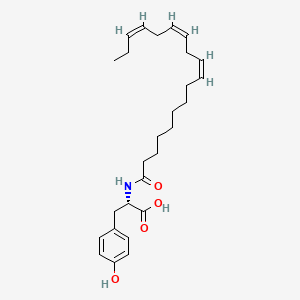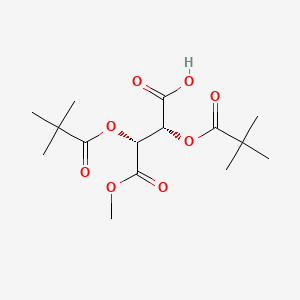
Nickel(II) carbonate (basic) hydrate, Ni 40per cent min, typically 99.5per cent (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) carbonate (basic) hydrate, with a minimum nickel content of 40% and typically 99.5% purity on a metals basis, is an important inorganic compound. It is commonly used in various industrial applications, including electroplating, as a precursor to catalysts, and in ceramic applications. The compound is a green powder that is insoluble in water and has the chemical formula Ni₄CO₃(OH)₆(H₂O)₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) carbonate (basic) hydrate can be synthesized through several methods:
Electrolytic Oxidation: Electrolysis of nickel metal in the presence of carbon dioxide can produce the hydrated carbonate.
Precipitation Method: Mixing nickel nitrate with potassium bicarbonate in an aqueous solution at ambient temperature results in the formation of nickel carbonate (basic) hydrate.
Reaction with Sodium Carbonate: Treating nickel sulfate solutions with sodium carbonate also yields basic nickel carbonate.
Industrial Production Methods: In industrial settings, the production of nickel(II) carbonate (basic) hydrate often involves the reaction of nickel sulfate with sodium carbonate. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Nickel(II) carbonate (basic) hydrate undergoes various chemical reactions:
Hydrolysis: When exposed to aqueous acids, it hydrolyzes to form nickel(II) ions, water, and carbon dioxide.
Calcination: Heating the compound drives off carbon dioxide and water, resulting in the formation of nickel oxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction processes, which are crucial in the production of nickel metal.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used for hydrolysis reactions.
Heat: Calcination typically requires temperatures between 205°C and 900°C
Major Products:
- Nickel(II) ions (Ni²⁺)
- Nickel oxide (NiO)
- Carbon dioxide (CO₂)
Scientific Research Applications
Nickel(II) carbonate (basic) hydrate has a wide range of applications in scientific research:
- Catalysis: It is used as a precursor to catalysts in various chemical reactions .
- Electroplating: The compound is essential in the electroplating industry for nickel deposition .
- Ceramics: It is used in the production of ceramic colors and glazes .
- Supercapacitors: The compound is a precursor for synthesizing spinel nickel cobaltite nanoparticles, which are used in supercapacitors .
- Hydrogen Peroxide Production: It acts as a catalyst for producing hydrogen peroxide on carbon cathodes .
Mechanism of Action
Nickel(II) carbonate (basic) hydrate can be compared with other nickel compounds:
- Nickel(II) hydroxide: Similar in its use as a precursor for catalysts and in electroplating, but differs in its chemical structure and reactivity .
- Nickel(II) oxide: Used in similar applications but is a direct product of the calcination of nickel(II) carbonate (basic) hydrate .
- Nickel(II) nitrate: Another precursor for nickel catalysts, but it is more soluble in water and used in different reaction conditions .
Comparison with Similar Compounds
- Nickel(II) hydroxide
- Nickel(II) oxide
- Nickel(II) nitrate
- Nickel(II) carbonate (anhydrous)
Nickel(II) carbonate (basic) hydrate stands out due to its specific applications in catalysis and electroplating, as well as its unique preparation methods and chemical properties.
Properties
CAS No. |
155775-31-8 |
|---|---|
Molecular Formula |
CH3NiO5 |
Molecular Weight |
153.723 |
IUPAC Name |
nickel(3+);carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+3;;/p-3 |
InChI Key |
LLHQSKMMVSSKAT-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)








